molecular formula C11H9F5O3 B14043016 1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one

1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14043016
M. Wt: 284.18 g/mol
InChI Key: WZESMZLURZATKP-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a propan-2-one group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of halogen atoms to the phenyl ring.

    Methoxylation: Substitution of halogen atoms with difluoromethoxy and trifluoromethoxy groups.

    Ketone Formation: Attachment of the propan-2-one group through various organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the propan-2-one group to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the ketone group to alcohols.

    Substitution: Replacement of functional groups on the phenyl ring with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, methoxylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethoxy groups may influence the compound’s reactivity and binding affinity to various enzymes and receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(Methoxy)-2-(trifluoromethoxy)phenyl)propan-2-one
  • 1-(5-(Difluoromethoxy)-2-(methoxy)phenyl)propan-2-one
  • 1-(5-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

Uniqueness

1-(5-(Difluoromethoxy)-2-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which can significantly impact its chemical properties and reactivity compared to similar compounds. These groups may enhance the compound’s stability, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F5O3

Molecular Weight

284.18 g/mol

IUPAC Name

1-[5-(difluoromethoxy)-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O3/c1-6(17)4-7-5-8(18-10(12)13)2-3-9(7)19-11(14,15)16/h2-3,5,10H,4H2,1H3

InChI Key

WZESMZLURZATKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)F)OC(F)(F)F

Origin of Product

United States

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